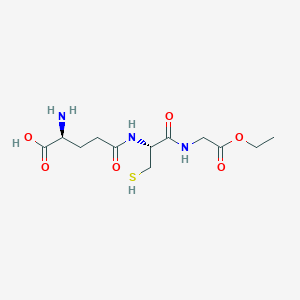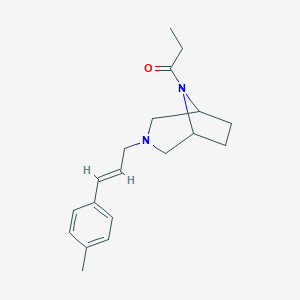
8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane, also known as PTTA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTTA is a bicyclic compound that belongs to the class of diazabicyclooctanes and has a unique structure that makes it an attractive candidate for research.
Mechanism Of Action
The mechanism of action of 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has been shown to interact with various proteins and enzymes in the body, including kinases and phosphatases, which play a crucial role in cellular signaling.
Biochemical And Physiological Effects
8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane can inhibit the growth of cancer cells and induce apoptosis. 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane is its unique structure, which makes it an attractive candidate for research in various fields. However, one of the limitations of 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane is its low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for research on 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane. One area of research is the development of 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane-based materials with unique properties. Another area of research is the development of 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane-based drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane and its potential applications in different fields.
Synthesis Methods
The synthesis of 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane involves a multi-step process that includes the reaction of 2,5-dimethylpyrrole with acrylonitrile to form a pyrrole-nitrile intermediate. This intermediate is then reacted with propionic anhydride to obtain the propionylated pyrrole-nitrile. The final step involves the reaction of the propionylated pyrrole-nitrile with p-tolylmagnesium bromide to obtain 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane.
Scientific Research Applications
8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has been used as a catalyst for various chemical reactions.
properties
CAS RN |
1640-65-9 |
|---|---|
Product Name |
8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane |
Molecular Formula |
C19H26N2O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-[3-[(E)-3-(4-methylphenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C19H26N2O/c1-3-19(22)21-17-10-11-18(21)14-20(13-17)12-4-5-16-8-6-15(2)7-9-16/h4-9,17-18H,3,10-14H2,1-2H3/b5-4+ |
InChI Key |
ACVZDRAEFXHPNR-SNAWJCMRSA-N |
Isomeric SMILES |
CCC(=O)N1C2CCC1CN(C2)C/C=C/C3=CC=C(C=C3)C |
SMILES |
CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=C(C=C3)C |
Canonical SMILES |
CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=C(C=C3)C |
synonyms |
3-[3-(p-Methylphenyl)allyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B158916.png)
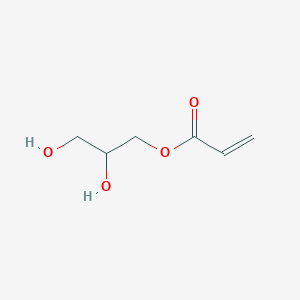
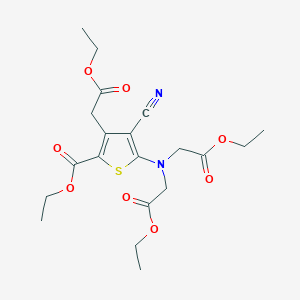
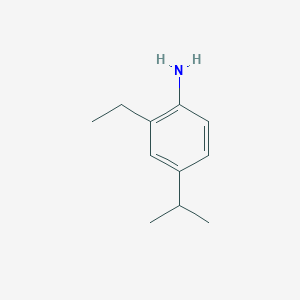
![(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B158925.png)
![(2,2,3,3-Tetramethylcyclopropyl)-[1-(4,4,4-trifluorobutyl)indol-3-yl]methanone](/img/structure/B158927.png)
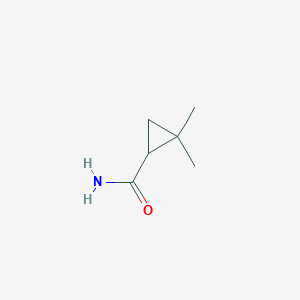
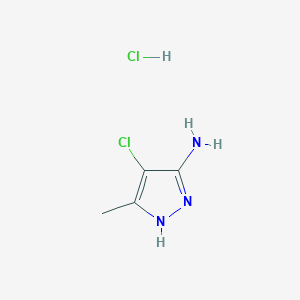
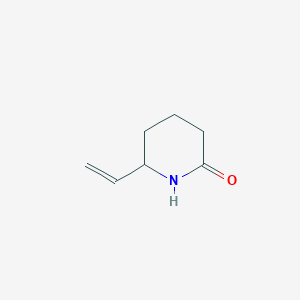
![pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate](/img/structure/B158932.png)
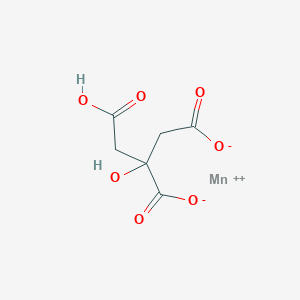
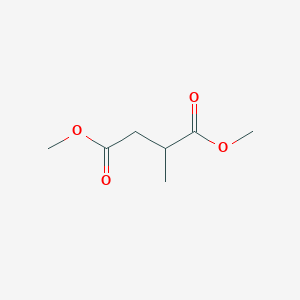
![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B158940.png)
